MOCVD Substrate Temperature: Diallyltelluride Enables HgTe Film Growth at 180°C vs. 400–425°C for Diethyl Telluride
Diallyltelluride permits specular HgTe film growth at substrate temperatures as low as 180°C, with X-ray diffraction confirming good crystalline quality [1]. In contrast, the conventional tellurium precursor diethyl telluride (Et₂Te) requires substrate temperatures of 400–425°C to achieve comparable film deposition in the HgCdTe MOCVD process [2]. The ~220–245°C reduction in required growth temperature directly mitigates mercury evaporation from the film and suppresses interdiffusion across the film–substrate interface, both well-documented failure modes in HgCdTe device fabrication [2]. Additionally, ditertiarybutyl telluride (tBu₂Te), another low-temperature candidate operating at ~250°C, is prepared by a low-yield synthesis that limits its practical scalability [2].
| Evidence Dimension | Minimum substrate temperature for HgTe film growth by MOCVD |
|---|---|
| Target Compound Data | 180°C (specular HgTe films of good crystalline quality by X-ray diffraction) |
| Comparator Or Baseline | Diethyl telluride: 400–425°C; Ditertiarybutyl telluride: ~220–250°C (with low-yield synthesis limitation) |
| Quantified Difference | ΔT ≈ 220–245°C reduction vs. diethyl telluride; ΔT ≈ 40–70°C reduction vs. ditertiarybutyl telluride |
| Conditions | MOCVD reactor; HgTe film growth on CdTe or GaAs substrates; diallyltelluride delivered via heated bubbler |
Why This Matters
Procurement of diallyltelluride enables MOCVD process engineers to grow HgCdTe detector-grade films at temperatures that preserve the compositional integrity of Hg-containing layers, a decisive advantage not achievable with diethyl telluride.
- [1] Korenstein, R.; Hoke, W. E.; Lemonias, P. J.; Higa, K. T.; Harris, D. C. Metalorganic growth of HgTe and CdTe at low temperatures using diallyltelluride. J. Appl. Phys. 1987, 62 (12), 4929–4931. View Source
- [2] Higa, K. T.; Harris, D. C. U.S. Patent 5,043,476, 1991. Diallyl telluride. View Source
